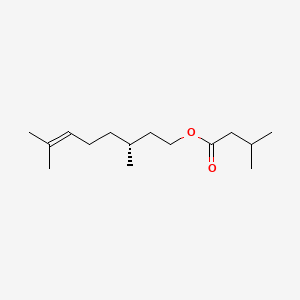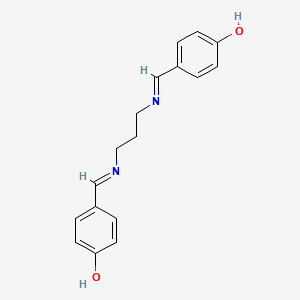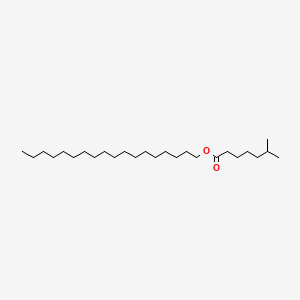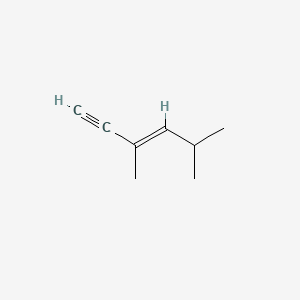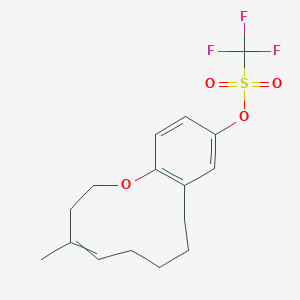
Methanesulfonic acid, 1,1,1-trifluoro-, (4E)-2,3,6,7,8,9-hexahydro-4-Methyl-1-benzoxacycloundecin-11-yl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonic acid, 1,1,1-trifluoro-, (4E)-2,3,6,7,8,9-hexahydro-4-Methyl-1-benzoxacycloundecin-11-yl ester is a complex organic compound that features a trifluoromethanesulfonic acid ester linked to a benzoxacycloundecin structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonic acid, 1,1,1-trifluoro-, (4E)-2,3,6,7,8,9-hexahydro-4-Methyl-1-benzoxacycloundecin-11-yl ester typically involves the esterification of methanesulfonic acid with the corresponding alcohol. The reaction is often carried out under acidic conditions, using a catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques, such as continuous flow reactors, to ensure high yield and purity. The use of automated systems can also help in scaling up the production while maintaining consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methanesulfonic acid, 1,1,1-trifluoro-, (4E)-2,3,6,7,8,9-hexahydro-4-Methyl-1-benzoxacycloundecin-11-yl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethanesulfonic group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, sulfonic acids, and substituted esters.
Applications De Recherche Scientifique
Methanesulfonic acid, 1,1,1-trifluoro-, (4E)-2,3,6,7,8,9-hexahydro-4-Methyl-1-benzoxacycloundecin-11-yl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activities and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Methanesulfonic acid, 1,1,1-trifluoro-, (4E)-2,3,6,7,8,9-hexahydro-4-Methyl-1-benzoxacycloundecin-11-yl ester exerts its effects involves its interaction with various molecular targets. The trifluoromethanesulfonic group is highly reactive and can participate in various chemical reactions, altering the activity of enzymes and other proteins. The benzoxacycloundecin structure provides a stable framework that can interact with biological molecules, facilitating its use in biochemical applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethanesulfonic acid: A strong organic acid used in various chemical reactions.
Methanesulfonic acid: Another sulfonic acid with similar reactivity but lacking the trifluoromethyl group.
Trifluoromethanesulfonyl chloride: A related compound used in the synthesis of triflates.
Uniqueness
Methanesulfonic acid, 1,1,1-trifluoro-, (4E)-2,3,6,7,8,9-hexahydro-4-Methyl-1-benzoxacycloundecin-11-yl ester is unique due to its combination of a trifluoromethanesulfonic group with a benzoxacycloundecin structure. This combination provides both high reactivity and stability, making it suitable for a wide range of applications in scientific research and industry.
Propriétés
Formule moléculaire |
C16H19F3O4S |
|---|---|
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
(5-methyl-2-oxabicyclo[9.4.0]pentadeca-1(11),5,12,14-tetraen-13-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C16H19F3O4S/c1-12-5-3-2-4-6-13-11-14(7-8-15(13)22-10-9-12)23-24(20,21)16(17,18)19/h5,7-8,11H,2-4,6,9-10H2,1H3 |
Clé InChI |
YBOXRESHTNLLGD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCCCCC2=C(C=CC(=C2)OS(=O)(=O)C(F)(F)F)OCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(6E,11E)-tetradeca-6,11-dienoyl] (5E,9E)-tetradeca-5,9-dienoate](/img/structure/B15175249.png)

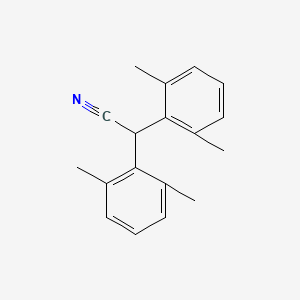
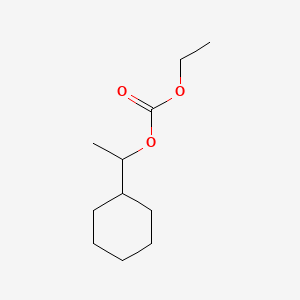
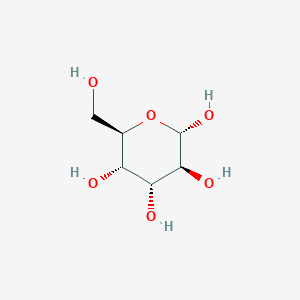

![5-Mesyl-2-[(2-nitrophenyl)thio]aniline](/img/structure/B15175289.png)

